molecular formula C14H10BrClN2O2S B1455235 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine CAS No. 866546-10-3

3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1455235
CAS No.: 866546-10-3
M. Wt: 385.7 g/mol
InChI Key: NTOWWABYYWPKKJ-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a halogenated heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural elements include:

  • Halogen substituents: Bromine (Br) at position 3 and chlorine (Cl) at position 5, which enhance electrophilic reactivity for cross-coupling reactions.
  • Protective group: A tosyl (p-toluenesulfonyl) group at the 1-position, which stabilizes the nitrogen atom and directs regioselectivity in further functionalization .

This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly in kinase inhibitor development .

Properties

IUPAC Name

3-bromo-5-chloro-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClN2O2S/c1-9-2-4-11(5-3-9)21(19,20)18-8-13(15)12-6-10(16)7-17-14(12)18/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTOWWABYYWPKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678004
Record name 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866546-10-3
Record name 3-Bromo-5-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866546-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-chloro-1-(4-methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrogen Protection by Tosylation

  • The pyrrole nitrogen is protected by reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as aqueous sodium hydroxide or triethylamine.
  • This reaction is performed in organic solvents like dichloromethane at temperatures ranging from 0 °C to room temperature.
  • Typical reaction times vary from 1 hour up to 12 hours.
  • Tosylation stabilizes the nitrogen and facilitates subsequent cross-coupling reactions by preventing unwanted side reactions at the nitrogen site.

Suzuki Coupling Reactions

  • Palladium-catalyzed Suzuki coupling is employed for the introduction of aryl or heteroaryl groups at the 5-position or other positions if required.
  • Typical catalysts include [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) combined with potassium carbonate as a base.
  • The reaction solvent system is often a mixture of dioxane and water (e.g., 2.5:1 ratio).
  • Reaction temperatures range from 80 °C to reflux, with reaction times from 1 hour to 16 hours depending on substrate reactivity.
  • This method is well-established and allows for regioselective functionalization of the pyrrolo[2,3-b]pyridine core.

Representative Experimental Procedures

Step Reagents/Conditions Outcome/Notes
Bromination Bromine or NBS, chloroform or DCM/THF, 0 °C to RT, 10 min to 16 h Selective bromination at 3-position; mild conditions prevent over-bromination
Tosylation p-Toluenesulfonyl chloride, aqueous NaOH or Et3N, DCM, 0 °C to RT, 1–12 h Efficient protection of pyrrole nitrogen to form 1-tosyl derivative
Suzuki Coupling Pd(dppf)Cl2 catalyst, K2CO3 base, dioxane/water (2.5:1), 80 °C to reflux, 1–16 h Regioselective arylation at 5-position; high yields with broad substrate scope
Workup and Purification Extraction with ethyl acetate or MTBE, drying over Na2SO4, filtration, and column chromatography High purity isolated products; typical yields range from 69% to 98% depending on step and scale

Example: A patent method describes bromination of an intermediate azaindole at 3-position using bromine in chloroform at 0 °C for 10–60 minutes, followed by tosylation with tosyl chloride and aqueous sodium hydroxide in dichloromethane at 0 °C to room temperature for 1–12 hours to afford the tosylated product.

Detailed Research Findings

  • Selective Protection: Use of tosyl chloride for nitrogen protection is crucial for achieving regioselective Suzuki couplings, as unprotected nitrogen can interfere with palladium catalysis.
  • Reaction Monitoring: LC-MS and NMR spectroscopy are routinely employed to monitor reaction progress and confirm product identity. High-resolution mass spectrometry (HRMS) confirms molecular weight and purity.
  • Purification: Flash column chromatography using mixtures of ethyl acetate and petroleum ether is standard for isolating pure compounds. Analytical reversed-phase HPLC and SFC-HPLC are used for purity and chiral purity assessments.
  • Scale-up: Industrial-scale synthesis involves quenching reactions carefully with water, adjusting pH with acid/base, and extraction with solvents like methyl tert-butyl ether (MTBE). Drying and filtration under controlled temperatures ensure product stability and high purity (up to 98.8% by HPLC).

Summary Table of Key Synthetic Parameters

Parameter Typical Conditions/Values Comments
Bromination reagent Br2 or NBS Selective for 3-position
Bromination solvent Chloroform, DCM, THF Organic solvents suitable for halogenation
Bromination temperature 0 °C to RT Controlled to avoid overreaction
Tosylation reagent p-Toluenesulfonyl chloride Protects pyrrole nitrogen
Tosylation base Aqueous NaOH, triethylamine Facilitates tosylation
Tosylation solvent Dichloromethane Common organic solvent
Tosylation temperature 0 °C to RT Mild conditions
Suzuki catalyst Pd(dppf)Cl2 or similar Effective for cross-coupling
Suzuki base K2CO3 Common base for Suzuki reactions
Suzuki solvent system Dioxane/water (2.5:1) Ensures solubility and reaction efficiency
Suzuki temperature 80 °C to reflux Optimized for coupling efficiency
Reaction time 1 to 16 hours Depends on substrate and scale
Purification Flash chromatography, HPLC Ensures high purity

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Coupling Reactions: Reagents such as palladium catalysts and bases like potassium carbonate are commonly used in these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling reactions can yield biaryl compounds, while Buchwald-Hartwig coupling can produce arylamines.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is in medicinal chemistry as a potential therapeutic agent. The compound's structural features suggest that it may exhibit biological activity against various diseases.

Anticancer Activity

Recent studies have indicated that pyrrole derivatives, including this compound, can inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibited significant cytotoxicity against human cancer cell lines. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound. It has shown effectiveness against several bacterial strains, making it a candidate for further development into antimicrobial agents .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure allows for various modifications which can lead to the development of new compounds with desirable properties.

Synthesis of Heterocycles

This compound can be utilized in the synthesis of other heterocyclic compounds. Its bromine and chlorine substituents make it a versatile starting material for further reactions such as nucleophilic substitutions and coupling reactions .

Material Science

In material science, this compound is being investigated for its potential use in creating advanced materials such as polymers and nanocomposites.

Polymerization Studies

The incorporation of pyrrolo[2,3-b]pyridine derivatives into polymer matrices has been studied to enhance mechanical properties and thermal stability. This application is particularly relevant in developing materials for electronic devices and coatings .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrrolo[2,3-b]pyridine derivatives. The results indicated that compounds with a similar structure to this compound exhibited significant inhibition of cancer cell growth through apoptosis induction.

Case Study 2: Organic Synthesis

In another research project focusing on synthetic methodologies, researchers successfully utilized this compound as a precursor for synthesizing novel heterocycles with improved pharmacological profiles.

Mechanism of Action

The mechanism of action of 3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By inhibiting FGFRs, the compound can induce apoptosis in cancer cells and inhibit tumor growth.

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen Variation

(a) 5-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine-3-Carbaldehyde ()
  • Substituents : Bromine at position 5 and an aldehyde group at position 3.
  • Reactivity : The aldehyde enables nucleophilic additions or condensations, whereas bromine supports Suzuki-Miyaura couplings.
  • Synthesis : Prepared via Duff formylation of 5-bromo-1H-pyrrolo[2,3-b]pyridine followed by tosylation .
(b) 5-Chloro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine (CAS 866546-11-4)
  • Substituents : Chlorine at position 5 and a boronate ester at position 3.
  • Utility : The boronate ester facilitates Suzuki couplings for aryl/heteroaryl introductions.
  • Molecular Weight : 432.73 g/mol, with a higher molecular weight due to the boronate group .
(c) 3-Bromo-5-Iodo-1H-Pyrrolo[2,3-b]pyridine (CAS 900514-06-9)
  • Substituents : Bromine at position 3 and iodine at position 4.
  • Reactivity : Iodine’s superior leaving group ability enhances reactivity in cross-coupling reactions compared to chlorine .

Positional Isomerism

(a) 4-Bromo-1-Tosyl-1H-Pyrrolo[2,3-b]pyridine (CAS 348640-07-3)
  • Substituents : Bromine at position 4 instead of 3.
  • Impact : Altered electronic distribution affects reactivity; position 4 bromine may hinder steric access to the core in coupling reactions .
(b) 6-Chloro-1-(Phenylsulfonyl)-1H-Pyrrolo[2,3-b]pyridine (CAS 896722-50-2)
  • Substituents : Chlorine at position 6 with a phenylsulfonyl group.
  • Comparison : The phenylsulfonyl group offers similar stability to tosyl but may alter solubility .

Functional Group Diversity

(a) 3-Ethynyl Derivatives ()
  • Examples : 5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine.
  • Utility : Ethynyl groups enable click chemistry or further π-system extensions.
  • Synthesis: Sonogashira coupling of 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine with terminal alkynes .
(b) 3-Amino Derivatives ()
  • Examples : N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide.
  • Applications: Amino groups serve as handles for acylations or hydrogen-bonding interactions in drug design .

Key Data Table

Compound Name Substituents (Position) Molecular Formula Key Applications Reference
3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine Br (3), Cl (5), Tosyl (1) C₁₇H₁₃BrClN₂O₂S Kinase inhibitor intermediate
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (5), CHO (3), Tosyl (1) C₁₈H₁₄BrN₂O₃S Electrophilic functionalization
5-Chloro-3-boronate-1-tosyl-1H-pyrrolo[2,3-b]pyridine Cl (5), Bpin (3), Tosyl (1) C₂₀H₂₂BClN₂O₄S Suzuki coupling precursor
3-Bromo-5-iodo-1H-pyrrolo[2,3-b]pyridine Br (3), I (5) C₇H₄BrIN₂ High-reactivity cross-coupling
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Br (4), Tosyl (1) C₁₇H₁₄BrN₂O₂S Regioisomeric study models

Biological Activity

3-Bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound, drawing from diverse scientific literature.

  • Molecular Formula : C14H10BrClN2O2S
  • Molecular Weight : 369.21 g/mol
  • CAS Number : 866546-09-0

Anticancer Properties

Antimicrobial Activity

The antimicrobial properties of pyrrolo derivatives have been explored extensively. Compounds structurally related to this compound have shown efficacy against several bacterial strains, including those resistant to conventional antibiotics. The mechanism often involves the disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways .

Neuroprotective Effects

Some studies suggest that pyrrolo derivatives may possess neuroprotective properties. These compounds can modulate neurotransmitter levels and exhibit anti-inflammatory effects in neuronal cells, which could be beneficial in treating neurodegenerative diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Kinase Inhibition : Certain derivatives have been identified as inhibitors of specific kinases involved in cell signaling pathways related to cancer progression and inflammation .
  • Antioxidant Activity : The compound exhibits antioxidant properties, reducing oxidative stress in cells which is crucial for maintaining cellular health .

Case Study 1: Anticancer Activity

In a recent study, a series of pyrrolo[2,3-b]pyridine derivatives were synthesized and tested for their anticancer activity against various human cancer cell lines. The results indicated that modifications at specific positions on the pyrrolo ring significantly enhanced cytotoxicity. Notably, one derivative showed IC50 values in the low micromolar range against ovarian cancer cells, highlighting the potential for further development .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on assessing the antimicrobial efficacy of related pyrrolo compounds against Staphylococcus aureus and Escherichia coli. The study found that certain derivatives exhibited minimum inhibitory concentrations (MIC) below 10 µg/mL, indicating strong antimicrobial activity. These findings suggest that structural modifications can lead to enhanced potency against resistant strains .

Data Summary

Biological ActivityMechanismObserved Effects
AnticancerKinase inhibitionCytotoxicity in cancer cell lines
AntimicrobialDisruption of cell wall synthesisLow MIC values against resistant bacteria
NeuroprotectiveAnti-inflammatoryReduced oxidative stress in neuronal cells

Q & A

Q. Table 1: Representative Yields in Synthesis Steps

StepReagents/ConditionsYield (%)Reference
BrominationNBS, DMF, 20°C, 4h99
TosylationTsCl, NaH, THF, 0°C–RT91
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, 105°C58–94

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d₆) identify substituent positions. For example, the tosyl group shows distinct aromatic protons at δ 8.07–7.48 ppm ().
  • X-ray Diffraction : High-resolution XRD (100 K) resolves bond critical points and Laplacian values, confirming covalent N–C bonds (electron density: 2.07–2.74 e Å⁻³) and intermolecular H-bonds ().
  • DFT Calculations : BLYP-level DFT predicts HOMO–LUMO gaps (e.g., 3.59 eV) to assess electronic stability ().

Advanced: How can regioselectivity be controlled during cross-coupling reactions of this compound?

Methodological Answer:
Regioselectivity in Suzuki-Miyaura couplings depends on:

  • Boronic Acid Substitution : Electron-rich aryl boronic acids (e.g., 3,4-dimethoxyphenyl) favor coupling at the 5-position due to enhanced nucleophilicity ().
  • Catalyst Tuning : Pd(PPh₃)₄ promotes selectivity for brominated positions over chlorinated sites ().
  • Steric Effects : Bulky substituents on the pyrrolopyridine core direct reactions to less hindered positions ().

Advanced: How does the electronic structure influence reactivity in substitution reactions?

Methodological Answer:
The electron-withdrawing tosyl group increases electrophilicity at the 3- and 5-positions, facilitating nucleophilic attacks (e.g., Grignard additions). DFT studies show:

  • HOMO Localization : On the pyrrole ring, enabling electrophilic substitutions ().
  • LUMO Distribution : At halogenated sites, directing cross-couplings ().
  • Charge Density Analysis : N–C bonds exhibit high Laplacian values (−11.37 to −19.20 e Å⁻⁵), indicating covalent character and stability ().

Advanced: What structure-activity relationships (SAR) guide its use in kinase inhibitor design?

Methodological Answer:
Derivatives of pyrrolo[2,3-b]pyridine show potency against kinases like FGFR and BTK ():

  • Substituent Effects : 3-Nitro or 3-benzoyl groups enhance FGFR1 inhibition (IC₅₀ = 7 nM) by improving hydrophobic interactions ().
  • Halogenation : Bromine at C3 increases steric bulk, optimizing binding to ATP pockets ().
  • Tosyl Group : Enhances solubility and metabolic stability ().

Q. Table 2: SAR of Key Derivatives

DerivativeTarget KinaseIC₅₀ (nM)Key ModificationReference
3-Nitro-5-arylFGFR17–25Nitro at C3
3-Benzoyl-5-dimethoxyphenylBTK<10Aryl boronic acid coupling

Advanced: How can contradictions in reported synthetic yields be resolved?

Methodological Answer:
Discrepancies arise from:

  • Purification Methods : Silica chromatography (36–94% yields, ) vs. direct crystallization (75–99%, ).
  • Catalyst Loading : Pd(PPh₃)₄ at 2 mol% vs. 5 mol% impacts cross-coupling efficiency ( vs. 3).
  • Solvent Systems : Toluene/ethanol (3:1) vs. dioxane/water affects reaction rates ( vs. 10).
    Resolution : Standardize conditions (e.g., 2 mol% Pd, toluene/ethanol) and report purity via HPLC ().

Advanced: What computational methods predict the compound’s intermolecular interactions?

Methodological Answer:

  • DFT/Multipole Refinement : Models charge density for H-bond analysis (N–H⋯N: 2.07 e Å⁻³; C–H⋯Cl: 0.89 e Å⁻³) ().
  • Molecular Docking : Screens derivatives against kinase domains (e.g., FGFR1 PDB: 3RH7) to prioritize synthetic targets ().
  • ADMET Prediction : QSAR models assess logP and solubility for drug-likeness ().

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
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3-bromo-5-chloro-1-tosyl-1H-pyrrolo[2,3-b]pyridine

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